methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate
Description
methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate is a complex organic compound that belongs to the class of pyrazolo-diazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo-diazepine core, makes it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
methyl 3-[(4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-30-23(29)15-8-5-9-16(12-15)24-21(27)18-19(26)20-17(10-11-31-20)25(22(18)28)13-14-6-3-2-4-7-14/h2-12,26H,13H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSJCUZPMVHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate typically involves multiple steps:
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo-diazepine core.
Reduction: Reduction reactions can be performed on the lactam group.
Substitution: The compound can undergo substitution reactions, especially at the sulfonamide and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antibacterial properties against strains such as Escherichia coli and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth suggests its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Similar thienopyridine derivatives have demonstrated efficacy in inhibiting inflammatory pathways, indicating that this compound may be beneficial in treating inflammatory diseases .
Anticancer Potential
Molecular docking studies have suggested that this compound may interact with specific cellular targets involved in cancer progression. Its structural analogs have shown promise as inhibitors of histone acetyltransferases, which are implicated in cancer cell proliferation .
Case Studies
- Molecular Docking Studies :
- In Vivo Studies :
Mechanism of Action
The mechanism of action of methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylates
- 1,3,4-thiadiazoles
- 5-arylazothiazoles
Uniqueness
The uniqueness of methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate lies in its specific structure, which combines a pyrazolo-diazepine core with a benzenesulfonamide moiety. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Biological Activity
Methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thienopyridine class, which is known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
with a molecular weight of approximately 434.47 g/mol. The structure includes a thienopyridine core, a benzyl group, and an amide linkage, contributing to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thienopyridine derivatives, including this compound. The compound has demonstrated significant activity against various pathogenic bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with MIC values reported around 0.21 μM for certain derivatives .
Cytotoxicity Studies
In vitro cytotoxicity assessments using the MTT assay have shown that this compound and its derivatives possess varying degrees of cytotoxic effects on human cell lines such as HaCat (keratinocyte) and Balb/c 3T3 (fibroblast) cells. Notably, some derivatives displayed promising results with low cytotoxicity at concentrations up to 200 µM .
The biological activity of this compound can be attributed to its interaction with key bacterial enzymes. Molecular docking studies suggest that the compound binds effectively to target sites on enzymes like DNA gyrase and MurD, which are critical for bacterial cell division and integrity. The binding energies were comparable to those of established antibiotics like ciprofloxacin, indicating a potential for development as an antimicrobial agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various thienopyridine derivatives against multiple strains of bacteria. The results indicated that compounds with specific substitutions on the thienopyridine core exhibited enhanced antibacterial activity compared to others. The study highlighted the role of structural modifications in optimizing biological activity .
- Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of thienopyridine derivatives on cancer cell lines. The findings revealed that certain compounds caused significant cell death in human cancer cells while maintaining low toxicity in normal cells, suggesting a selective action that could be harnessed for therapeutic applications .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
